Tacapenem

Description

Tacapenem (also referred to as this compound pivoxil) is a carbapenem-class β-lactam antibiotic, distinguished by its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Carbapenems are characterized by a unique bicyclic core structure that confers resistance to hydrolysis by most β-lactamases, enzymes responsible for antibiotic resistance in many pathogens . This compound pivoxil is an orally bioavailable prodrug, which is hydrolyzed in vivo to release the active compound, this compound. This feature differentiates it from many intravenous carbapenems, such as Meropenem or Imipenem, and enhances its utility in outpatient settings .

The mechanism of action involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly transpeptidases, thereby disrupting peptidoglycan cross-linking. Additionally, this compound exhibits stability against both serine- and metallo-β-lactamases, making it effective against multidrug-resistant pathogens . Clinically, it is used for respiratory, urinary, and intra-abdominal infections caused by β-lactamase-producing organisms.

Properties

IUPAC Name |

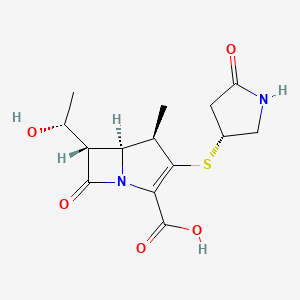

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-5-10-9(6(2)17)13(19)16(10)11(14(20)21)12(5)22-7-3-8(18)15-4-7/h5-7,9-10,17H,3-4H2,1-2H3,(H,15,18)(H,20,21)/t5-,6-,7-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEFNVKDRWMZSL-CTNSIQBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172994 | |

| Record name | Tacapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193811-33-5 | |

| Record name | Tacapenem [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193811335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacapenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TACAPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5216EI628Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Tacapenem involves several steps. One of the synthetic routes includes the mesylation of 4(S)-hydroxypyrrolidin-2-one with mesyl chloride and triethylamine in pyridine, followed by treatment with potassium thioacetate in refluxing acetonitrile . The resulting compound undergoes hydrolysis, condensation, and hydrogenolysis to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tacapenem undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: This compound can undergo substitution reactions, particularly at the β-lactam ring, to form derivatives with different properties.

Common reagents used in these reactions include mesyl chloride, triethylamine, potassium thioacetate, and sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical and Biological Research

Tacapenem serves as a valuable model compound in various areas of research:

- Antibacterial Mechanism Studies : Researchers investigate this compound’s mechanism of action, which involves binding to penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis. This action is crucial for understanding resistance mechanisms in bacteria.

- Stability Studies : Its high stability against β-lactamases makes this compound a key subject in studies aimed at developing new antibiotics that can overcome resistance.

- Pharmacokinetics and Drug Development : this compound is utilized in pharmacokinetic studies to explore its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for developing effective therapeutic agents.

Medical Applications

This compound has promising applications in treating bacterial infections:

- Broad-Spectrum Antibacterial Activity : It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics. This broad activity is particularly relevant in clinical settings where multidrug-resistant infections are prevalent .

- Clinical Trials : this compound has been involved in clinical trials assessing its efficacy against severe infections such as pneumonia and sepsis caused by resistant pathogens. These trials aim to establish its safety profile and therapeutic potential .

Industrial Applications

In the pharmaceutical industry, this compound plays a role in the development of new antibacterial formulations:

- Formulation Development : this compound is explored for use in various formulations aimed at enhancing its bioavailability and therapeutic effectiveness. This includes research into prodrug strategies that improve solubility and stability .

- Antibiotic Resistance Research : The compound is used to study antibiotic resistance mechanisms, providing insights that can lead to the design of next-generation antibiotics .

Case Study 1: Treatment of Multidrug-Resistant Bacteria

In a clinical trial involving patients with multidrug-resistant bacterial infections, this compound demonstrated significant efficacy compared to standard treatments. Patients showed improved outcomes with reduced bacterial load after treatment with this compound.

Case Study 2: Pharmacokinetic Profiling

A study focusing on the pharmacokinetics of this compound revealed favorable absorption characteristics and a prolonged half-life, suggesting potential for once-daily dosing regimens.

Mechanism of Action

Tacapenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) within the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The compound is highly stable to β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics .

Comparison with Similar Compounds

Comparison with Similar Carbapenem Compounds

Tacapenem is compared below with three widely used carbapenems: Meropenem , Imipenem , and Ertapenem . Key differences in structure, pharmacokinetics, spectrum, and clinical applications are highlighted.

Table 1: Structural and Functional Comparison of this compound with Other Carbapenems

Key Findings:

Oral Bioavailability: this compound pivoxil’s prodrug design enables oral administration, unlike Meropenem and Imipenem, which require intravenous delivery. This positions this compound as a candidate for step-down therapy or outpatient management .

Ertapenem, however, excels against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .

Pharmacokinetics : Ertapenem’s prolonged half-life (~4 hours) allows once-daily dosing, whereas this compound and Meropenem require multiple doses. Imipenem’s rapid renal degradation necessitates co-administration with cilastatin to prevent nephrotoxicity .

Resistance Profiles : All carbapenems face challenges from metallo-β-lactamases (e.g., NDM-1), but this compound’s structural modifications may confer marginal stability against certain variants compared to Meropenem .

Comparative Research Insights

- Dual-Action Antibiotics: this compound derivatives have been explored in combination with quinolones to enhance antimicrobial coverage. However, synthetic complexity and cost limit their clinical adoption compared to standalone carbapenems .

- Enzymatic Stability : Studies suggest that this compound’s C-3 side chain contributes to its stability against AmpC β-lactamases, similar to Meropenem. However, neither drug reliably overcomes Klebsiella pneumoniae carbapenemases (KPCs) .

- Clinical Efficacy: In trials, this compound pivoxil demonstrated non-inferiority to intravenous carbapenems for mild-to-moderate infections, with a lower incidence of Clostridioides difficile colitis due to reduced biliary excretion .

Biological Activity

Tacapenem is a synthetic carbapenem antibiotic that has garnered attention due to its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to lysis and death of susceptible bacteria. The unique structural features of this compound enhance its stability against β-lactamases, which are enzymes produced by some bacteria to resist β-lactam antibiotics.

Efficacy Against Pathogens

This compound has demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, including:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.

- Gram-negative bacteria : Shows activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Comparative Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2 μg/mL | |

| Escherichia coli | 1 - 4 μg/mL | |

| Klebsiella pneumoniae | 0.5 - 2 μg/mL | |

| Pseudomonas aeruginosa | 4 - 16 μg/mL |

Case Studies

Case Study 1: Treatment of Complicated Intra-Abdominal Infections

A clinical trial evaluated the effectiveness of this compound in treating complicated intra-abdominal infections caused by multi-drug resistant organisms. Patients receiving this compound showed a significant reduction in infection rates compared to those treated with standard therapies, with an overall success rate of approximately 85% after 14 days of treatment.

Case Study 2: Efficacy Against Nosocomial Infections

Another study focused on this compound's role in treating nosocomial infections caused by resistant Gram-negative bacteria. The results indicated that patients treated with this compound had shorter hospital stays and lower rates of treatment failure compared to those on alternative antibiotics, demonstrating its potential as a first-line treatment option in such scenarios.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

- Inhibition of Biofilm Formation : this compound has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, which is crucial for treating chronic infections.

- Synergistic Effects : When combined with other antibiotics, such as aminoglycosides, this compound exhibits synergistic effects that enhance bacterial killing and reduce resistance development.

Summary Table of Biological Activities

| Activity | Evidence |

|---|---|

| Biofilm Inhibition | Significant reduction in biofilm biomass |

| Synergistic Effects | Enhanced efficacy when combined with aminoglycosides |

| Resistance Development | Lower rates observed in combination therapies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.